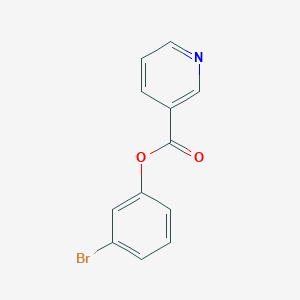

3-Bromophenyl nicotinate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3717-74-6 |

|---|---|

Molecular Formula |

C12H8BrNO2 |

Molecular Weight |

278.10 g/mol |

IUPAC Name |

(3-bromophenyl) pyridine-3-carboxylate |

InChI |

InChI=1S/C12H8BrNO2/c13-10-4-1-5-11(7-10)16-12(15)9-3-2-6-14-8-9/h1-8H |

InChI Key |

LOYAGWFQZJNJMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts (e.g., ¹H NMR, ¹³C NMR)

While specific experimental NMR data for 3-Bromophenyl nicotinate (B505614) is not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent parts: the 3-bromophenyl group and the nicotinate (pyridine-3-carboxylate) group.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on both rings. The protons on the pyridine (B92270) ring of the nicotinate moiety are expected in the downfield region, typically between δ 7.0 and 9.5 ppm, due to the electron-withdrawing effect of the nitrogen atom. The proton at the 2-position of the pyridine ring would likely be the most deshielded. For the 3-bromophenyl ring, the protons would also appear in the aromatic region (δ 7.0-8.0 ppm), with their specific shifts and coupling patterns determined by their position relative to the bromine atom and the ester linkage.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. The carbonyl carbon of the ester group is expected to have a characteristic chemical shift in the range of δ 160-170 ppm. The carbons of the pyridine ring would appear between δ 120 and 155 ppm, while the carbons of the 3-bromophenyl ring would also resonate in the aromatic region, with the carbon atom bonded to the bromine showing a shift influenced by the halogen's electronegativity and heavy atom effect.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 3-Bromophenyl nicotinate

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine-H2 | 9.0 - 9.3 | - |

| Pyridine-H4 | 8.0 - 8.3 | - |

| Pyridine-H5 | 7.3 - 7.6 | - |

| Pyridine-H6 | 8.6 - 8.9 | - |

| Bromophenyl-H2' | 7.5 - 7.8 | - |

| Bromophenyl-H4' | 7.2 - 7.5 | - |

| Bromophenyl-H5' | 7.3 - 7.6 | - |

| Bromophenyl-H6' | 7.1 - 7.4 | - |

| Pyridine-C2 | - | 150 - 155 |

| Pyridine-C3 | - | 125 - 130 |

| Pyridine-C4 | - | 135 - 140 |

| Pyridine-C5 | - | 120 - 125 |

| Pyridine-C6 | - | 148 - 153 |

| Carbonyl-C=O | - | 160 - 170 |

| Bromophenyl-C1' | - | 150 - 155 |

| Bromophenyl-C2' | - | 120 - 125 |

| Bromophenyl-C3' | - | 120 - 125 |

| Bromophenyl-C4' | - | 130 - 135 |

| Bromophenyl-C5' | - | 125 - 130 |

| Bromophenyl-C6' | - | 128 - 133 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., ESI-MS, GC-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₈BrNO₂), the exact monoisotopic mass is 276.9738 g/mol . In a typical mass spectrum, a prominent molecular ion peak ([M]⁺) would be observed at m/z 277, accompanied by an isotopic peak at m/z 279 of nearly equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern would likely involve the cleavage of the ester bond. Common fragmentation pathways would include the loss of the 3-bromophenoxy radical to form the nicotinoyl cation (m/z 106), or the loss of the nicotinoyl radical to generate the 3-bromophenoxy cation (m/z 172/174). Further fragmentation of the nicotinoyl cation could lead to the loss of carbon monoxide, yielding the pyridyl cation (m/z 78).

Interactive Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 277/279 | Molecular ion |

| [M - C₇H₄NO]⁺ | 172/174 | Loss of nicotinoyl radical |

| [M - C₆H₄BrO]⁺ | 106 | Loss of 3-bromophenoxy radical |

| [C₅H₄N]⁺ | 78 | From fragmentation of the nicotinoyl cation |

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of Functional Groups

Infrared spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit several key absorption bands. A strong band corresponding to the C=O stretching of the ester group would be prominent, typically appearing in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester would likely be observed between 1100 and 1300 cm⁻¹.

Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would be seen in the 1450-1600 cm⁻¹ region. The presence of the bromine substituent on the phenyl ring would give rise to a C-Br stretching vibration, which is typically found in the fingerprint region, below 700 cm⁻¹.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=O (Ester) | Stretching | 1730 - 1750 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O (Ester) | Stretching | 1100 - 1300 |

| C-Br | Stretching | 500 - 700 |

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing

Single crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid. While a crystal structure for this compound has not been reported in the publicly available literature, such an analysis would reveal precise bond lengths, bond angles, and torsion angles. This data would allow for the determination of the molecule's conformation in the solid state, including the relative orientation of the 3-bromophenyl and pyridine rings.

Furthermore, X-ray diffraction would elucidate the intermolecular interactions, such as π-π stacking or halogen bonding, that govern the crystal packing. This information is crucial for understanding the material's solid-state properties.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. This compound contains two primary chromophores: the 3-bromophenyl group and the pyridine-3-carboxylate group. The electronic spectrum is expected to show absorption bands in the UV region, likely below 300 nm, corresponding to π → π* transitions within the aromatic systems. The presence of the bromine atom and the ester group may cause slight shifts in the absorption maxima compared to the parent aromatic compounds. The emission properties, if any, would be determined by the nature of the lowest excited state and the efficiency of radiative decay processes.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis offer a detailed picture of the electronic characteristics of 3-bromophenyl nicotinate (B505614).

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A key application of DFT is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap suggests higher reactivity and polarizability. nih.gov

For derivatives and related structures of 3-bromophenyl nicotinate, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and determine electronic properties. researchgate.netnih.gov These calculations reveal that the HOMO-LUMO energy gap can indicate the potential for intramolecular charge transfer, a crucial factor in molecular interactions. researchgate.netresearchgate.net The theoretical electronic transitions can be further investigated using Time-Dependent DFT (TD-DFT). nih.gov

Table 1: Examples of DFT-Calculated Parameters for Nicotinate-Related Compounds

| Compound/System | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Methyl Nicotinate (MN) | B3LYP/LANL2DZ | - | - | 5.001941 nih.gov |

| MN-Copper Selenide | B3LYP/LANL2DZ | - | - | 1.77993 nih.gov |

| MN-Zinc Selenide | B3LYP/LANL2DZ | - | - | 1.954842 nih.gov |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31+G(d,p) | -0.26751 nih.gov | -0.18094 nih.gov | 0.08657 nih.gov |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution and the interactions between orbitals within a molecule. dergipark.org.tr It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the intuitive Lewis structure concept. uni-muenchen.de This analysis is crucial for understanding charge transfer mechanisms, bond strengths, and the stability of molecular structures. researchgate.netresearchgate.net

NBO analysis can elucidate the hybridization of orbitals and the nature of bonding, such as sigma and pi bonds. dergipark.org.trwikipedia.org By examining the interactions between filled (donor) and empty (acceptor) orbitals, it's possible to quantify the energetic significance of these interactions through second-order perturbation theory. uni-muenchen.de This information is valuable for understanding intermolecular and intramolecular interactions. dergipark.org.tr For instance, in related compounds, NBO analysis has confirmed the presence of hydrogen bonds by identifying interactions between lone pairs and antibonding orbitals. researchgate.net

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mmsl.cz This method is instrumental in drug discovery for identifying potential drug candidates by estimating the binding affinity and mode of interaction. semanticscholar.orgresearchgate.net

For compounds structurally related to this compound, molecular docking studies have been performed to evaluate their potential as inhibitors of various biological targets. For example, derivatives have been docked into the active sites of proteins like human Aurora B kinase and the tubulin-combretastatin A-4 binding site. semanticscholar.orgacs.org The results of these simulations are often expressed as a binding energy or docking score, with lower values indicating a more favorable interaction. acs.org These studies reveal key interactions, such as hydrogen bonds and π-stacking, that stabilize the ligand-receptor complex. semanticscholar.orgacs.org

Table 2: Illustrative Molecular Docking Results for 3-Bromophenyl Analogs

| Compound Class | Target Protein | PDB ID | Binding Affinity Range (kcal/mol) | Key Interactions Observed |

| 1,2,3-Triazolyl-Pyridine Hybrids | Aurora B Kinase | - | -10.5 to -8.3 acs.org | H-bond, π-π, π-sigma, π-cation acs.org |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs | Tubulin | 5LYJ | -6.502 to -8.341 semanticscholar.org | H-bond, Halogen bond semanticscholar.org |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the assessment of conformational stability and the analysis of interactions over time. nih.gov By simulating the movements of atoms and molecules, MD can validate the stability of ligand-receptor complexes predicted by molecular docking. nih.govsemanticscholar.org

MD simulations are used to study the dynamic behavior of the ligand within the binding pocket of the target protein, providing insights into the flexibility of both the ligand and the receptor. mmsl.cz These simulations can reveal important conformational changes and the persistence of key interactions, offering a more realistic representation of the binding event than static docking poses. nih.govnih.gov The stability of the complex is often evaluated by analyzing parameters like the root-mean-square deviation (RMSD) over the simulation trajectory.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org By identifying correlations between molecular descriptors (physicochemical properties or theoretical parameters) and activity, QSAR models can predict the biological properties of new or untested compounds. wikipedia.orgnih.gov

The development of a QSAR model involves several key steps: data set selection, calculation of molecular descriptors, variable selection, model construction, and validation. wikipedia.org These models are crucial in drug design for prioritizing compounds for synthesis and testing. researchgate.net For instance, 3D-QSAR methods consider the three-dimensional properties of molecules, using force field calculations to relate spatial arrangements to activity. wikipedia.org While specific QSAR models for this compound were not found, the methodology is widely applied to similar classes of compounds to guide the design of more potent analogs. nih.gov

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening, or virtual screening, is a computational approach used to search large libraries of compounds to identify those that are most likely to bind to a drug target. mmsl.czsygnaturediscovery.com This cost-effective method can be either structure-based or ligand-based. researchgate.net Structure-based virtual screening relies on docking large compound databases to the 3D structure of the target protein. researchgate.net Ligand-based methods, on the other hand, use information from known active ligands to find other molecules with similar properties, often employing techniques like pharmacophore modeling and 3D shape matching. researchgate.netnih.gov

These methodologies are integral to modern drug discovery, enabling the rapid identification of hit compounds from vast chemical spaces. sygnaturediscovery.com Virtual screening campaigns can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug development process. mmsl.cz The design of novel ligands can also be guided by the insights gained from these computational techniques, leading to the creation of molecules with improved affinity and selectivity for the target. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

A study on dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate reveals the percentage contributions of various interatomic contacts to the Hirshfeld surface, which are crucial for the stability of the crystal structure. researchgate.net This analysis allows for the decomposition of the complex network of interactions into quantifiable contributions from different atom pairs.

The investigation of this related molecule demonstrates that the molecular packing is predominantly governed by several key interactions. The most significant of these are the hydrogen-hydrogen (H···H), oxygen-hydrogen/hydrogen-oxygen (O···H/H···O), bromine-hydrogen/hydrogen-bromine (Br···H/H···Br), and carbon-hydrogen/hydrogen-carbon (C···H/H···C) contacts. researchgate.net The prevalence of H···H contacts is a common feature in organic molecules, reflecting the abundance of hydrogen atoms on the molecular surface.

The following table summarizes the percentage contributions of the principal intermolecular contacts to the Hirshfeld surface for the studied 3-bromophenyl derivative. researchgate.net

| Interatomic Contact | Percentage Contribution (%) |

| H···H | 37.1 |

| O···H/H···O | 31.3 |

| Br···H/H···Br | 13.5 |

| C···H/H···C | 10.6 |

Data derived from the Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate. researchgate.net

These findings underscore the importance of a detailed analysis of intermolecular interactions for understanding the solid-state architecture of crystalline materials. The energy framework calculations for the related compound further indicate that dispersion forces are the primary contributors to the stability of the molecular packing. researchgate.net Although this data is for a different molecule, it provides a strong inferential basis for the types and relative importance of intermolecular interactions that would be expected in the crystal structure of this compound.

In Vitro Biological Activity and Mechanistic Investigations at the Molecular Level

Enzymatic Inhibition Studies

Enzyme inhibition is a critical mechanism through which many therapeutic agents exert their effects. The interaction of 3-Bromophenyl nicotinate (B505614) with several enzyme systems has been a subject of scientific inquiry, particularly in the context of inflammation and metabolic pathways.

Cyclooxygenase (COX) enzymes are key mediators in the inflammatory pathway, responsible for the synthesis of prostaglandins. The two primary isoforms are COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammatory responses. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.govbrieflands.com

Studies on nicotinic acid derivatives have shown that they can be potent and selective inhibitors of the COX-2 enzyme. nih.govtandfonline.com The structure-activity relationship (SAR) of these derivatives indicates that the nature and position of substituents on the phenyl ring significantly influence their inhibitory activity. Research on various heterocyclic compounds, including those with a pyridine (B92270) scaffold, has revealed that the presence of an electron-withdrawing group on the phenyl ring can enhance COX-2 inhibitory potential. nih.gov Specifically, for a series of 1,2,4-triazole-3-carboxylate (B8385096) derivatives, substitution at the meta-position of the phenyl ring with an electron-withdrawing group was found to be more favorable for COX-2 inhibition than substitutions at the ortho or para positions. nih.gov

This finding is particularly relevant for 3-Bromophenyl nicotinate, which features a bromine atom—an electron-withdrawing group—at the meta (3-position) of the phenyl ester moiety. While direct IC₅₀ values for this compound are not specified in the reviewed literature, the established SAR principles suggest it possesses potential as a selective COX-2 inhibitor. To provide context, the inhibitory activities of related, more complex nicotinate and benzenesulfonamide (B165840) derivatives are presented below.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Nicotinate and Sulfonamide Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 1,2,4-triazole derivative with 4-Br-C₆H₄ | 19.69 | 0.17 | 115.82 | nih.gov |

| Pyridazinone derivative 2f | 0.59 | 0.015 | 38 | researchgate.net |

| Pyridazinone derivative 3c | 0.69 | 0.019 | 35 | researchgate.net |

| Celecoxib (Reference Drug) | - | 0.78 | 9.51 | researchgate.net |

Nicotinate-nucleotide adenylyltransferase (NadD) is an essential enzyme in the biosynthesis pathway of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) in many bacteria. nih.gov Its crucial role in bacterial survival makes it an attractive target for the development of novel antibacterial agents. nih.gov While several classes of inhibitors have been identified for bacterial NadD, a review of the available scientific literature did not yield any studies specifically investigating the in vitro inhibitory activity of this compound against this enzyme.

The broader class of nicotinate esters has been shown to interact with various other enzyme systems. For instance, certain derivatives have been evaluated for their effects on enzymes involved in metabolic and signaling pathways. nih.gov Additionally, the precursor molecule, 3-Bromophenol (B21344), is noted to act as a general enzyme inhibitor. thermofisher.kr

In a study on related structures, a compound named 3-(3-Bromophenyl)-1-methyl-1H-pyrrole-2-carboxamide was synthesized and evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production. frontiersin.org Although this molecule is not a nicotinate ester, it shares the 3-bromophenyl moiety and demonstrates that this structural component can be part of a molecule with specific enzyme-inhibiting properties. However, no specific in vitro studies on the modulation of other enzyme systems by this compound itself were identified in the reviewed literature.

Receptor Modulation and Ligand Binding Assays (e.g., Nicotinic Acetylcholine (B1216132) Receptors)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are involved in numerous physiological processes in the central and peripheral nervous systems. wikipedia.org Given the structural similarity of this compound to nicotinic acid (niacin), a known ligand for certain receptors, its potential interaction with nAChRs is of interest. These receptors are complex pentameric structures with multiple binding sites, including orthosteric sites for agonists and allosteric sites for modulators. wikipedia.org

Despite the structural relationship, a comprehensive search of scientific databases did not reveal any specific in vitro receptor modulation or ligand binding assay studies conducted for this compound. Therefore, its affinity and functional activity at nAChRs or other receptor systems have not been experimentally determined.

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of a compound is often first assessed through in vitro models that measure its ability to suppress inflammatory responses in cells. A key mechanism for this activity is the inhibition of COX enzymes, which leads to a reduction in the production of pro-inflammatory prostaglandins. tandfonline.com

As discussed in section 5.1.1, nicotinic acid derivatives are recognized for their anti-inflammatory properties, which are strongly linked to their COX-2 inhibitory action. nih.govtandfonline.com The presence of electron-withdrawing groups, such as a bromo substituent, on the phenyl ring of related heterocyclic structures has been associated with potent anti-inflammatory effects. tandfonline.com Studies on arylaminonicotinic acid derivatives have shown that compounds with a 2-bromophenyl substituent display significant anti-inflammatory activity. researchgate.net While these findings on related structures are promising, no specific in vitro studies, such as the inhibition of inflammatory mediators (e.g., nitric oxide, cytokines) in cell-based assays (e.g., LPS-stimulated macrophages), were found for this compound in the reviewed literature.

In Vitro Antioxidant Properties

Antioxidant activity is the capacity of a compound to neutralize free radicals and reactive oxygen species, which are implicated in cellular damage and various pathologies. Standard in vitro methods to evaluate this property include assays like the DPPH (2,2-diphenyl-1-picryl-hydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.govinnovareacademics.in These assays measure the ability of a compound to act as a hydrogen or electron donor. innovareacademics.in

A thorough review of the literature did not identify any studies that have specifically evaluated the in vitro antioxidant properties of this compound using these or other standard antioxidant assays.

In Vitro Neuroprotective Effects

Direct experimental studies on the in vitro neuroprotective effects of this compound are not extensively documented in the available scientific literature. However, the core nicotinic acid structure is a well-known component of Nicotinamide Adenine Dinucleotide (NAD), a crucial coenzyme in cellular metabolism and energy production, including in neurons. The parent compound, nicotine (B1678760), and its derivatives have been a focus of neuroprotection research, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Research into nicotine has demonstrated that it can exert neuroprotective effects against neurotoxicity induced by β-amyloid in SH-SY5Y cells. nih.gov These effects are linked to the inhibition of neuronal apoptosis and may be mediated through signaling pathways such as the Erk1/2-p38-JNK-dependent pathway. nih.gov Studies on other nicotinic acid derivatives have also suggested potential in protecting neurons from damage. nih.gov For instance, some derivatives have shown an ability to protect neuronal cells from apoptosis induced by oxidative stress in in vitro cultures. The hypothesis underlying these neuroprotective effects often involves the modulation of nicotinic acetylcholine receptors (nAChRs), which can influence various cellular processes, including cell survival and inflammation. nih.gov Given that this compound is an ester of nicotinic acid, it is plausible that it could be investigated for similar neuroprotective properties, potentially acting as a pro-drug that releases nicotinic acid upon hydrolysis. However, without specific studies on the 3-bromophenyl ester, its neuroprotective profile remains speculative.

In Vitro Antimicrobial and Antibacterial Activity against Specific Strains

While specific studies detailing the antimicrobial and antibacterial activity of this compound are limited, the broader classes of nicotinate derivatives and bromophenyl-containing compounds have been the subject of extensive research in this area. These studies indicate that the chemical moieties present in this compound are associated with antimicrobial potential.

Nicotinate derivatives have shown promise as antibacterial agents. For example, a series of newly synthesized N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates exhibited moderate to significant minimum inhibitory concentration (MIC) values against various Gram-positive and Gram-negative bacteria. nih.gov Similarly, novel arylazo nicotinate derivatives were found to be highly effective against both Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive) strains. researchgate.net Other nicotine derivatives have also demonstrated good antibacterial activities against a panel of bacteria including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Listeria monocytogenes, and Klebsiella pneumoniae. tmkarpinski.com

The presence of a bromophenyl group is also a common feature in molecules with antimicrobial properties. Studies on 2-bromo- and 2,5-dibromo-6-p-bromophenyl imidazo[2,1-b] iaea.orgnih.govmdpi.com-thiadiazole derivatives showed potential antifungal and antibacterial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. iaea.org Furthermore, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have exhibited promising antimicrobial activity comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov Chalcone derivatives containing a 4-bromophenyl ring have also been reported to be active against Gram-negative bacteria. ceon.rs

These findings suggest that a compound combining both a nicotinate and a bromophenyl moiety, such as this compound, could be a candidate for antimicrobial screening. The data for related compounds are summarized below.

| Compound Class/Derivative | Test Strain(s) | Activity/Findings |

| N-nicotinoyl-fluoroquinolone derivatives | E. coli, S. dysenteriae | Moderate to significant MIC values (0.17-0.37 µg/mL). nih.gov |

| N-nicotinoyl-fluoroquinolone derivatives | S. aureus, B. subtilis | MIC values ranged from 1.9 to 3.5 µg/mL. nih.gov |

| Arylazo nicotinate derivatives | E. coli, B. subtilis | Highly effective against both Gram-positive and Gram-negative strains. researchgate.net |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | S. aureus, E. coli, B. subtilis | Promising antibacterial activity, comparable to norfloxacin. nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | C. albicans, A. niger | Significant antifungal activity, comparable to fluconazole. nih.gov |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | S. aureus, E. coli, C. albicans | Potent inhibitory activity, with some derivatives being 4- to 16-fold more active than neomycin. nih.gov |

| 4(4'-Bromophenyl)-pyrimidine-2-thiol derivatives | Various bacteria and fungi | Exhibited significant to moderate biological activities. researchgate.net |

In Vitro Antiproliferative and Cytotoxic Activities on Carcinoma Cell Lines

There is a lack of specific published data on the in vitro antiproliferative and cytotoxic activities of this compound itself. However, research into related structural analogs, including various nicotinate and bromophenyl derivatives, shows that these chemical scaffolds are of significant interest in anticancer research.

Nicotinate derivatives have been explored for their cytotoxic effects. For instance, ferruginyl nicotinate, an ester of a natural diterpene, showed selective cytotoxicity against gastric adenocarcinoma (AGS) cells with an IC50 value of 22 μM. sorbonne-universite.fr In another study, nicotinate was tested on HCT116 colorectal carcinoma cells, where it was found to be less cytotoxic than butyric acid derivatives, though it is known to be a ligand for the GPR109A receptor, which can suppress colon cancer cells. iiarjournals.org Organotin(IV) complexes incorporating nicotinate moieties have also demonstrated potent cytotoxic activity against various human tumor cell lines. hs-merseburg.de

The bromophenyl moiety is also a constituent of many compounds with demonstrated antiproliferative effects. A series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were tested against a panel of 58 cancer cell lines, with some compounds showing significant growth inhibition against cell lines such as the CNS cancer cell line SNB-75. mdpi.com Similarly, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives displayed considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values in the range of 0.137–0.583 μg/mL. nih.gov Other research on 4-(4-bromophenyl)-thiazol-2-amine derivatives also reported anticancer activity against the MCF-7 breast cancer cell line. nih.gov

The collective evidence for related compounds suggests that this compound possesses structural features that warrant investigation for potential antiproliferative and cytotoxic activities.

| Compound Class/Derivative | Cell Line(s) | Activity/Findings |

| Ferruginyl nicotinate | AGS (gastric adenocarcinoma) | Selective cytotoxicity with an IC50 of 22 μM. sorbonne-universite.fr |

| Nicotinate | HCT116 (colorectal carcinoma) | Less cytotoxic than butyric acid derivatives but acts as a ligand for the cancer-suppressing GPR109A receptor. iiarjournals.org |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | SNB-75 (CNS cancer), UO-31 (renal), CCRF-CEM (leukemia), EKVX (NSCLC), OVCAR-5 (ovarian) | Compound 4i showed percent growth inhibitions of 38.94, 30.14, 26.92, 26.61, and 23.12, respectively. mdpi.com |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma) | IC50 values ranged from 0.137-0.332 μg/mL for HepG2 and 0.164-0.583 μg/mL for MCF-7. nih.gov |

| 4-((2-(3-(4-Bromophenyl)ureido)quinolin-5-yl)oxy)-N-methylpicolinamide | A498 (renal cancer) | Showed an IC50 value of 1.36 μM. doi.org |

| 2-(2-Adamantyl-1,3-thiazol-4-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole | Various human tumor cell lines | Generally found to be inactive, indicating specificity of structure is key. researchgate.net |

Studies on In Vitro Metabolic Conversion and Ester Hydrolysis

Studies on a variety of nicotinate esters have shown that their stability and susceptibility to hydrolysis by human serum albumin (HSA) are highly dependent on the structure of the alcohol moiety. dntb.gov.ua Some esters are bound by HSA but not hydrolyzed, others are hydrolyzed but not bound, and some, like p-methoxyphenyl nicotinate, are both bound and hydrolyzed. dntb.gov.ua The rate of hydrolysis is influenced by the electronic and steric properties of the ester group.

The hydrolysis of phenyl esters is a well-understood process. The rate of hydrolysis, particularly base-catalyzed hydrolysis, is sensitive to the electronic nature of the substituent on the phenyl ring. The bromine atom at the meta-position (3-position) of the phenyl ring in this compound is an electron-withdrawing group due to its inductive effect. This effect would make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxyl ions, which would be expected to increase the rate of chemical hydrolysis compared to an unsubstituted phenyl nicotinate. aston.ac.uk

In a biological context, plasma esterases and liver enzymes rapidly hydrolyze many esters. nih.gov For example, some phenol (B47542) carbonate esters are hydrolyzed very quickly in rat liver homogenate, suggesting that such promoieties may not effectively protect the phenol group from hepatic first-pass metabolism. nih.gov While specific data for this compound is absent, it is reasonable to hypothesize that it would undergo enzymatic hydrolysis in vitro. The rate of this conversion would be a key determinant of its potential action as a pro-drug for either nicotinic acid or 3-bromophenol. Furthermore, the released nicotinic acid can enter the NAD salvage pathway, where it can be converted into various metabolites, including trigonelline (B31793) and nicotinate N-glucoside in plant systems, or proceed through the Preiss-Handler pathway in humans. nih.gov

Target Identification and Validation in In Vitro Systems

The specific molecular targets of this compound have not been explicitly identified or validated in the scientific literature. Target identification is a crucial step in drug discovery to understand a compound's mechanism of action and potential therapeutic applications. nih.gov For a novel or uncharacterized compound like this compound, several established in vitro methodologies could be employed for target deconvolution.

Direct biochemical methods are a primary approach. nih.govAffinity chromatography is a classic technique where the small molecule (the "bait") is immobilized on a solid support, such as agarose (B213101) beads. nih.gov A cellular lysate is then passed over this matrix, and proteins that bind to the compound are captured and subsequently identified, typically using mass spectrometry. For this method to be successful, the compound must be derivatized for immobilization without losing its biological activity. nih.gov

Another powerful, label-free method is Drug Affinity Responsive Target Stability (DARTS) . pnas.orgcreative-biolabs.com This technique is based on the principle that when a small molecule binds to its protein target, it can stabilize the protein's structure, making it less susceptible to degradation by proteases. In a typical DARTS experiment, a cell lysate is treated with the compound of interest and then subjected to limited proteolysis. The samples are then analyzed by SDS-PAGE to identify protein bands that are protected from degradation in the presence of the compound. These protected proteins are candidate targets and are subsequently identified by mass spectrometry. pnas.org DARTS is advantageous as it does not require any modification of the small molecule. pnas.org

Other advanced proteomic techniques include Activity-Based Protein Profiling (ABPP) , which uses reactive chemical probes to covalently label the active sites of entire enzyme families, and Limited Proteolysis-Mass Spectrometry (LiP-MS) , which identifies changes in protein conformation and accessibility upon ligand binding by analyzing protease cleavage patterns. creative-biolabs.com Computational approaches, such as molecular docking and similarity searching against databases of known ligands, can also be used to generate hypotheses about potential targets based on the structure of this compound. acs.org These in silico predictions would then require experimental validation using the in vitro techniques described above. nih.gov

Advanced Analytical Method Development and Validation

Development of Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC-PDA, GC-MS, UHPLC-PDA)

Chromatographic techniques are paramount for the separation, identification, and quantification of 3-Bromophenyl nicotinate (B505614) and its potential impurities. High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography (UHPLC) with a PDA detector are powerful tools for these applications.

High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA)

A common approach for the analysis of nicotinic acid esters is reversed-phase HPLC. For 3-Bromophenyl nicotinate, a C18 column is a suitable stationary phase due to the compound's aromatic nature and moderate polarity. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often preferred to ensure the separation of the main compound from both more polar and less polar impurities. chromatographyonline.com A PDA detector is advantageous as it allows for the monitoring of multiple wavelengths simultaneously, which is useful for detecting impurities that may have different absorption maxima than the parent compound. It also enables the assessment of peak purity. For nicotinic acid and its derivatives, detection is commonly performed in the UV region, often around 250-260 nm. sielc.com

A hypothetical HPLC-PDA method for this compound could be developed and optimized based on the parameters outlined in the table below.

Table 1: Illustrative HPLC-PDA Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.02 M Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-15 min, 30-70% B; 15-20 min, 70% B; 20-25 min, 70-30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | PDA, 260 nm |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and thermally stable compounds. While some nicotinic acid esters can be analyzed directly, others may require derivatization to improve their volatility and chromatographic behavior. oup.com For this compound, direct injection may be feasible, but derivatization to a more volatile ester could also be explored if necessary. The use of a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is common for this class of compounds. mdpi.com The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule.

Table 2: Representative GC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 15 °C/min to 280 °C (hold 5 min) |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-500 amu |

Ultra-High-Performance Liquid Chromatography with Photodiode Array (UHPLC-PDA)

UHPLC represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution by utilizing columns with sub-2 µm particles. chromatographyonline.com A UHPLC-PDA method for this compound would be analogous to the HPLC method but with a shorter run time and higher efficiency. The principles of method development remain the same, focusing on the optimization of the mobile phase and gradient to achieve optimal separation. researchgate.net

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry can be a simple and rapid method for the quantitative analysis of this compound, particularly in bulk drug samples or simple formulations where interfering substances are minimal. The method relies on Beer-Lambert's law. The presence of the aromatic rings and the ester functional group in this compound results in significant UV absorbance. The wavelength of maximum absorbance (λmax) would first be determined by scanning a dilute solution of the compound in a suitable solvent (e.g., methanol or ethanol) across the UV spectrum. For nicotinic acid and its derivatives, λmax is typically observed around 260 nm. google.com A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of this compound in a sample solution can then be calculated from its absorbance using the calibration curve. Derivative spectrophotometry can also be employed to enhance the resolution of the compound's spectrum from that of any background interference. tandfonline.comtandfonline.com

Validation of Analytical Methods for Research Applications

Validation of an analytical method ensures that it is suitable for its intended purpose. For research applications, key validation parameters as per the International Council for Harmonisation (ICH) guidelines include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comiik.ac.id

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For chromatographic methods, this is demonstrated by the separation of the analyte peak from impurity and degradation product peaks.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of dilutions of a standard solution and performing a linear regression analysis of the peak area versus concentration.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the pure compound is added to a sample matrix and the recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 3: Typical Validation Parameters for a Chromatographic Method

| Parameter | Acceptance Criteria (Illustrative) |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

Stability-Indicating Analytical Method Development

A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. For this compound, this would involve developing an HPLC method capable of separating the intact drug from its potential degradation products. chromatographyonline.com To achieve this, forced degradation studies are conducted by subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. nih.govpharmainfo.in The stressed samples are then analyzed by the developed HPLC method to ensure that all degradation product peaks are well-resolved from the main peak and from each other. The use of a PDA detector is crucial in these studies to check for peak purity and to identify the optimal wavelength for the detection of all components. nih.gov The ability to separate the parent compound from its degradation products demonstrates the specificity and stability-indicating nature of the method. researchgate.net

Theoretical and Mechanistic Insights into Reaction Pathways and Supramolecular Chemistry

Mechanistic Studies of Esterification Reactions

The formation of 3-Bromophenyl nicotinate (B505614), an ester, fundamentally involves the reaction between a carboxylic acid (nicotinic acid) and an alcohol (3-bromophenol). The esterification process is a reversible reaction that can be catalyzed by acids or bases. Mechanistic studies, including those on related nicotinate esters, provide insight into the pathways governing this transformation.

Esterification reactions are significant for producing esters that have broad applications. researchgate.net The mechanism of esterification can vary depending on the specific reactants and catalysts employed. For instance, in the presence of I₂ and KH₂PO₂, the reaction proceeds with oxygen transfer from the carboxylic acid to the ester. nih.gov Conversely, when KI and P(OEt)₃ are used, the oxygen atom in the final ester product originates from the alcohol. nih.gov These distinct pathways highlight the tunability of the esterification mechanism based on the chosen catalytic system.

A general representation of the acid-catalyzed esterification of nicotinic acid with 3-bromophenol (B21344) is depicted below:

Step 1: Protonation of the carbonyl oxygen of nicotinic acid. Step 2: Nucleophilic attack by the hydroxyl group of 3-bromophenol on the protonated carbonyl carbon. Step 3: Proton transfer from the attacking hydroxyl group to one of the hydroxyl groups of the tetrahedral intermediate. Step 4: Elimination of a water molecule to form a protonated ester. Step 5: Deprotonation to yield the final ester product, 3-Bromophenyl nicotinate, and regenerate the acid catalyst.

The efficiency and yield of this reaction are influenced by factors such as reaction time, temperature, and the nature of the catalyst. Mechanochemical methods, such as high-speed ball-milling, have been shown to produce esters in high yields within short reaction times, even in the absence of a solvent. nih.govresearchgate.net

Role of Catalysis in Nicotinate Synthesis and Derivatization

Catalysis plays a pivotal role in the synthesis and subsequent chemical transformations of nicotinate derivatives, including this compound. Different catalytic strategies are employed to enhance reaction rates, improve selectivity, and enable reactions under milder conditions.

Acidic and Basic Catalysis

Both acidic and basic conditions can catalyze the formation of nicotinates.

Acid Catalysis : In acid catalysis, a proton donor (Brønsted acid) or an electron pair acceptor (Lewis acid) is used. numberanalytics.com The general mechanism involves the protonation of the carbonyl oxygen of nicotinic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by 3-bromophenol. numberanalytics.com This method is widely used in industrial processes for the production of various chemicals. numberanalytics.com

Base Catalysis : Base-catalyzed esterification, or saponification in reverse, is also a viable route. A strong base can deprotonate the 3-bromophenol, increasing its nucleophilicity. The resulting phenoxide ion then attacks the carbonyl carbon of the nicotinic acid derivative. Base-catalyzed methods have been employed in the synthesis of various pyridine (B92270) derivatives. For instance, the treatment of 3-(4-bromobenzoyl)prop-2-enoic acid with ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) yields an ethyl nicotinate derivative. sapub.org

Transition Metal Catalysis (e.g., Palladium, Zinc)

Transition metals are extensively used as catalysts in a vast array of organic reactions due to their ability to activate substrates and facilitate bond formation. aithor.com

Palladium Catalysis : Palladium catalysts are particularly versatile and are used in numerous cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.commdpi.com In the context of nicotinate derivatization, palladium catalysts can be employed in reactions such as the Heck, Suzuki, and Stille couplings to modify the pyridine or phenyl ring of this compound. sigmaaldrich.commdpi.com For example, a palladium-catalyzed intramolecular Heck reaction was a key step in the total synthesis of the marine drug trabectedin, which features a complex heterocyclic core. mdpi.com

Copper Catalysis : Copper catalysts, while sometimes requiring higher temperatures, are effective for certain transformations and are more cost-effective than palladium. sigmaaldrich.com Copper-catalyzed reactions have been used to synthesize organochalcogenylated nicotinate derivatives through intramolecular chalcogenamination. mdpi.com

Rhodium and Iridium Catalysis : Rhodium and iridium catalysts are known for their ability to activate C-H bonds and are used in hydroamination and related reactions. acs.org These could potentially be used to further functionalize the aromatic rings of this compound.

Nickel Catalysis : Nickel catalysts have been shown to be effective in the esterification of amides, a challenging transformation. acs.org This suggests their potential utility in alternative synthetic routes to nicotinates.

Cooperative Catalysis

Cooperative catalysis involves the use of two or more catalysts that work in a synergistic manner to promote a chemical reaction. This approach can lead to significantly enhanced reaction rates and selectivities compared to using a single catalyst. u-tokyo.ac.jp For example, a cooperative system of a rhodium-platinum bimetallic nanoparticle catalyst and Sc(OTf)₃ has been developed for the hydrogenation of arenes under mild conditions. researchgate.net Similarly, the combination of an acid and an iodide source has been reported as a cooperative catalytic method for the efficient esterification of carboxylic acids. researchgate.net In the synthesis of niacin, a related nicotinic acid derivative, the cooperative contribution of Cu(II) ions and a zeolite support was found to be crucial for the catalytic performance. oaepublish.com This concept of cooperative catalysis holds promise for developing more efficient and selective methods for the synthesis and derivatization of this compound.

Mechanistic Probes (e.g., Isotope Labeling Experiments)

Isotope labeling is a powerful technique used to elucidate reaction mechanisms by tracing the path of atoms from reactants to products. nuvisan.com By substituting an atom with its heavier, stable isotope (e.g., ¹⁸O, ¹³C, ¹⁵N, or ²H), chemists can track its position in the final product, providing direct evidence for a proposed mechanistic pathway. nuvisan.comsilantes.com

In the context of esterification reactions to form nicotinates, ¹⁸O-labeling experiments have been instrumental in distinguishing between different possible mechanisms. For example, by labeling the phenol (B47542) with ¹⁸O, it was demonstrated that under certain catalytic conditions (KI/P(OEt)₃), the oxygen from the phenol is incorporated into the ester product. nih.gov In contrast, under different conditions (I₂/KH₂PO₂), the oxygen from the carboxylic acid is transferred. nih.gov

Isotopically labeled nicotinamide (B372718) cofactors, such as those containing ¹⁴C, are also widely used as probes in enzymology to study metabolic pathways and enzyme kinetics. nih.gov While primarily used in biological contexts, the synthesis of these labeled compounds often involves chemical steps where mechanistic understanding is crucial. nih.gov The synthesis of isotopically labeled nucleic acids, another class of biomolecules, also relies on a deep understanding of reaction mechanisms to achieve site-specific or uniform labeling. silantes.com

Supramolecular Interactions and Self-Assembly of Nicotinate Derivatives

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions. nih.govresearchgate.netrug.nl These interactions are weaker than covalent bonds but are highly directional and can lead to the spontaneous formation of well-defined, ordered structures known as supramolecular assemblies. mdpi.comnih.gov

Nicotinate derivatives, with their combination of aromatic rings and polar functional groups, are well-suited to participate in a variety of supramolecular interactions. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking. The bromine atom in this compound can also participate in halogen bonding, a specific type of non-covalent interaction.

These interactions can dictate the crystal packing of this compound and its derivatives, influencing their physical properties. Furthermore, the principles of supramolecular self-assembly can be harnessed to design and construct novel materials with specific functions. For instance, the directed assembly of molecular building blocks using metal-ligand coordination is a powerful strategy for creating discrete two- and three-dimensional ensembles. nih.gov The understanding and control of these non-covalent forces are crucial for the development of new materials in fields ranging from catalysis to drug delivery. mdpi.comnih.gov

Exploratory Research in Material Science Applications

Integration of Nicotinate (B505614) Esters in Novel Material Systems

Nicotinate esters, the class of compounds to which 3-Bromophenyl nicotinate belongs, are being explored for their integration into new material systems. Research has shown that derivatives of nicotinic acid can be used to create multifunctional materials that exhibit both liquid crystalline and luminescent properties. lew.ro The synthesis of thermotropic ionic liquid crystalline salts from nicotinic acid has demonstrated that the mesomorphic behavior is influenced by the nature of the counterion on the pyridinic fragment and the carboxylate group. lew.ro

The versatility of nicotinate esters extends to their use in modifying natural polymers. For instance, cellulose (B213188) acetate (B1210297) has been esterified with nicotinic acid to produce cellulose acetate nicotinate (CAN). researchgate.net This modified biopolymer has shown potential as an adsorbent material, with studies indicating its capacity for dye absorption. researchgate.net The structural modifications of such derivatives can lead to improved solubility in common solvents, a desirable trait for material processing. researchgate.net

Furthermore, nicotinic acid itself has been investigated as a bio-based organocatalyst in polymerization reactions. acs.org Its use in the polycondensation of diols demonstrates its potential to influence the properties of the resulting polymers. acs.org Specifically, nicotinic acid has been shown to promote a high degree of isomerization in unsaturated polyesters, which significantly affects the material's final properties, such as viscosity and melting point. acs.org

The synthesis of various nicotinate esters is an active area of research, with methods like transesterification being employed to produce compounds such as menthyl nicotinate. google.com The ability to graft well-defined, low-molecular-weight polymers onto cellulose acetate using nicotinic acid derivatives highlights the potential for creating novel graft copolymers with tailored properties. researchgate.net

Table 1: Investigated Nicotinate Ester Systems and Their Potential Applications

| Nicotinate System | Key Feature/Property | Potential Application | Reference |

|---|---|---|---|

| Ionic Liquid Crystalline Salts of Nicotinic Acid | Exhibits both liquid crystalline and luminescent properties. | Multifunctional materials. | lew.ro |

| Cellulose Acetate Nicotinate (CAN) | Adsorption capacity for dyes, improved solubility. | Adsorbent materials, polymer processing. | researchgate.net |

| Nicotinic Acid as a Catalyst | Promotes high isomerization in unsaturated polyesters. | Control of polymer properties (viscosity, melting point). | acs.org |

Potential for Optoelectronic and Luminescent Material Development

The inherent photophysical properties of nicotinic acid and its derivatives have led to investigations into their use in optoelectronic and luminescent materials. lew.ro Research has demonstrated that ionic derivatives of nicotinic acid exhibit fluorescence in solution at room temperature. lew.ro The synthesis of lanthanide coordination compounds with nicotinate ligands has resulted in materials with interesting luminescent properties. acs.org The emission spectra of these complexes are influenced by the specific lanthanide ion (e.g., Eu³⁺, Tb³⁺) and the coordination environment. acs.org

Studies on terbium(III) and gadolinium(III) complexes with derivatives of nicotinic acid have focused on understanding the energy transfer mechanisms between the organic ligands and the metal ions, which is crucial for designing efficient luminescent materials. ue.wroc.pl Quantum chemical calculations have been employed to determine the singlet and triplet state energies of nicotinic acid to better predict and explain the observed luminescence. ue.wroc.pl

Furthermore, novel fluorescent reactive dyes have been synthesized using nicotinic acid derivatives. icrc.ac.ir These dyes have shown positive solvatochromism, meaning their absorption and emission wavelengths change with the polarity of the solvent. icrc.ac.ir The development of such dyes, which can be applied to fabrics like cotton, opens up possibilities for new applications in textiles and sensors. icrc.ac.ir The investigation of imine derivatives for their optoelectronic properties, using both experimental and computational methods, further underscores the potential of this class of compounds in developing new materials for electronic and photonic applications. researchgate.net

Table 2: Luminescent Properties of Nicotinate-Based Materials

| Material System | Observed Property | Significance | Reference |

|---|---|---|---|

| Ionic Derivatives of Nicotinic Acid | Fluorescence in solution at room temperature. | Potential for solution-processable luminescent materials. | lew.ro |

| Lanthanide Complexes with Nicotinate Ligands | Luminescence dependent on the lanthanide ion. | Tunable emission for various lighting and display applications. | acs.org |

| Fluorescent Reactive Dyes from Nicotinic Acid | Positive solvatochromism. | Applications in smart textiles and sensors. | icrc.ac.ir |

Investigation in Bio-based and Advanced Functional Materials

The drive towards sustainable and renewable resources has spurred interest in using bio-based molecules for the creation of advanced functional materials. Nicotinic acid, being a derivative of the naturally occurring vitamin B3, is a prime candidate for such endeavors. ue.wroc.pl Research has focused on incorporating nicotinic acid and its esters into bio-based polymers and materials. For example, pectin-based aerogels have been loaded with nicotinic acid, demonstrating a controlled release of the bioactive compound. mdpi.com This highlights the potential for developing functional biomaterials for various applications.

The use of nicotinic acid as a biosourced organocatalyst for polymerization reactions is another significant area of investigation. acs.org By using a naturally derived catalyst, the synthesis of polyesters can be made more sustainable. The ability of nicotinic acid to control the stereochemistry of the polymer backbone is a key finding, as it allows for the tuning of material properties. acs.org

The concept of "advanced functional materials" encompasses a broad range of materials designed for specific, high-performance applications. njust.edu.cnzelikin-lab.comhku.hk While direct research on this compound in this context is still emerging, the foundational work on related nicotinate systems provides a strong basis for its future exploration. The synthesis of complex heterocyclic structures from nicotinate derivatives suggests the possibility of creating novel materials with unique electronic and structural properties. researchgate.netmdpi.com The development of artificial receptors based on small organic molecules for targeted drug delivery represents a frontier in functional materials where tailored molecular design, potentially including structures like this compound, could play a role. zelikin-lab.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Nicotinic acid |

| Cellulose acetate nicotinate (CAN) |

| Menthyl nicotinate |

| Terbium(III) |

| Gadolinium(III) |

| Europium(III) (Eu³⁺) |

| Terbium(III) (Tb³⁺) |

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for 3-Bromophenyl Nicotinate (B505614) Analogues

The development of novel and efficient synthetic methodologies is fundamental to expanding the chemical space of 3-bromophenyl nicotinate analogues. Current research provides a foundation for future work, which is expected to focus on improving yield, regioselectivity, and procedural simplicity.

One promising avenue involves leveraging advanced cyclization and cross-coupling techniques. For instance, synthetic strategies used for creating complex alkaloids from nicotinate ester precursors can be adapted. Methodologies such as the Polyphosphoric Acid (PPA) mediated cyclization of nicotinate esters have been shown to be effective in creating fused ring systems. uni-muenchen.de Furthermore, palladium-catalyzed reactions, such as bromide-to-phenol conversions on related scaffolds, demonstrate the potential for late-stage functionalization, allowing for the introduction of diverse substituents onto the this compound framework. uni-muenchen.de A patent for anti-HIV agents describes the use of a "Methyl 2-[(benzyloxy)amino]-4-(3-bromophenyl)nicotinate" intermediate, highlighting the synthesis of more complex analogues through multi-step reactions involving reagents like ethyl malonyl chloride. google.com Future research will likely focus on optimizing these types of transformations to build libraries of novel analogues for biological screening.

Deeper Elucidation of Molecular Mechanisms Underlying Biological Activities

While the potential biological activities of this compound are recognized, a detailed understanding of its molecular mechanisms remains a critical area for future investigation. ontosight.ai Research will need to move beyond preliminary screening to pinpoint specific molecular interactions and metabolic pathways.

A key area of focus will be the enzymatic hydrolysis of the ester bond. Studies on other xenobiotic esters, including nicotinates, have shown that serine esterases are crucial for their metabolism. soton.ac.uk The rate and extent of this hydrolysis are influenced by structural features, particularly steric hindrance around the ester linkage. soton.ac.uk Future studies should investigate the specific esterases involved in the biotransformation of this compound and its analogues, and how this metabolism impacts their activity and bioavailability. Additionally, interactions with other enzyme systems are important. Computational studies have identified potential interactions with Cytochrome P450 3A4 (CYP3A4), an enzyme critical for metabolizing a vast number of xenobiotics. scribd.comscribd.com Elucidating the nature of this interaction is essential for predicting potential drug-drug interactions and understanding the compound's metabolic fate.

Predictive Computational Modeling for Rational Design of Bioactive Nicotinates

Computational toxicology and chemistry offer powerful tools for the rational design of new bioactive nicotinates, and this compound has been used as a model compound in such studies. scribd.comspringernature.com The future of this field lies in creating more accurate and predictive Quantitative Structure-Activity Relationship (QSAR) models. springernature.com

These models rely on calculating molecular descriptors that capture the structural and electronic features of a molecule. scribd.comspringernature.com For this compound, detailed analyses of its molecular graph and atom-type E-state descriptors have already been performed. scribd.com These descriptors quantify aspects of the molecule's topology and electronic environment, which can then be correlated with biological activity. scribd.com For example, the electrotopological state (E-state) indices for atoms in this compound provide a numerical basis for predicting its interactions. scribd.com

Future research will involve using these foundational descriptors, calculated with software like E-Dragon and processed using platforms such as MATLAB or Python, to build and validate predictive models for various biological endpoints. scribd.comscribd.comscribd.com This approach allows for the virtual screening of large libraries of hypothetical this compound analogues, prioritizing the synthesis of compounds with the highest predicted activity and most favorable properties.

Table 1: Atom-Type E-State Descriptor Counts for this compound

This table presents the atom-type E-state counts for this compound, which are numerical descriptors used in computational modeling to represent the molecule's structural features. scribd.com

| Descriptor | Description | Count |

| NsBr | Count of single-bonded Bromine atoms | 1 |

| NaasC | Count of aromatic Carbon atoms with two aromatic bonds | 3 |

| NaaCH | Count of aromatic Carbon-Hydrogen groups | 8 |

| NssO | Count of single-bonded Oxygen atoms in an ester | 1 |

| NdssC | Count of double-bonded Carbon also having two single bonds | 1 |

| NdO | Count of double-bonded Oxygen atoms (carbonyl) | 1 |

| NaaN | Count of aromatic Nitrogen atoms | 1 |

Expansion of Biological Target Repertoire for this compound Derivatives

A primary goal of future research is to identify and validate new biological targets for derivatives of this compound. While initial interest may stem from the known properties of nicotinates, the unique combination of the pyridine (B92270) ring and the bromophenyl group could allow for novel interactions with a range of biomolecules. ontosight.ai

A significant breakthrough in this area comes from patent literature, which identifies derivatives of a 4-(3-bromophenyl)nicotinate scaffold as intermediates in the synthesis of novel anti-HIV agents. google.com Specifically, these compounds are precursors to inhibitors of the Ribonuclease H (RNase H) activity of HIV reverse transcriptase. google.com This finding opens a major new therapeutic avenue for this class of compounds, targeting a well-validated enzyme in viral replication that is distinct from the polymerase active site targeted by many existing drugs. google.com

Furthermore, computational studies predicting interactions with metabolic enzymes like CYP3A4 also implicitly expand the list of biological targets. scribd.comscribd.com Future work should employ broad screening programs and target-based assays to systematically explore the effects of this compound derivatives on various receptors, enzymes, and ion channels to uncover new therapeutic applications.

Exploration of Hybrid and Multicomponent Systems Incorporating the this compound Scaffold

The this compound scaffold serves as a valuable building block for constructing more complex, multicomponent molecular architectures. Future research will increasingly focus on creating hybrid molecules that combine the features of this scaffold with other pharmacophores to achieve synergistic or multi-target effects.

The synthesis of 4-azafluorenone alkaloids provides a clear example of this approach. In these syntheses, nicotinate esters are used as key intermediates that are cyclized to form the core structure of the final, biologically active alkaloid. uni-muenchen.de This demonstrates how the nicotinate moiety can be integrated into a larger, rigid framework. Similarly, the development of anti-HIV agents involves attaching the 4-(3-bromophenyl)nicotinate structure to other chemical moieties to create a final drug candidate with high affinity for its target. google.com These examples underscore a strategy where the this compound unit acts as a foundational element for building larger, more functionally diverse molecules.

Contribution to Sustainable Chemical Practices in Nicotinate Ester Synthesis

As with all chemical manufacturing, there is a growing emphasis on developing sustainable and environmentally friendly synthetic methods. Future research on nicotinate esters, including this compound, will benefit from the adoption of green chemistry principles.

A particularly promising technology is electrosynthesis. acs.org This approach uses electricity—a "green" reagent—to drive chemical reactions, often under mild conditions and without the need for stoichiometric chemical oxidants or reductants. The anodic oxidation of carboxylic acids is a well-established electrochemical process, and recent work has extended these principles to aromatic esters. acs.org The electrosynthesis of nicotinate esters can be achieved using graphite (B72142) electrodes in solvents like methanol (B129727), potentially reducing waste and avoiding hazardous reagents. acs.org Investigations into the electrochemical reduction of aromatic esters have also shown that they form long-lived radical anions, which can be harnessed for novel synthetic transformations. acs.org Applying and refining these electrosynthetic methods for the production of this compound and its analogues represents a key direction for sustainable chemical practice.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-Bromophenyl nicotinate with high purity?

- Methodological Answer : Synthesis typically involves esterification under acidic conditions. For example, nicotinate esters (e.g., hexyl nicotinate) are synthesized by reacting nicotinic acid with alcohols/phenols in the presence of catalysts like sulfuric acid. Purification can be achieved via column chromatography or recrystallization, with purity verified by GC or HPLC .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include hydrolysis kinetics under acidic/basic conditions (pH 2–12) and thermal gravimetric analysis (TGA) to monitor decomposition. Infrared (IR) spectroscopy can track ester bond integrity, while HPLC quantifies degradation products. Ethanol-water solvent systems are ideal for mimicking physiological conditions .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with dual-column validation ensures specificity in complex matrices like plasma or tissue homogenates. Laser Doppler velocimetry (LDV) may be adapted for dermal penetration studies, as demonstrated for hexyl nicotinate .

Advanced Research Questions

Q. How do structural modifications to the nicotinate moiety influence the pharmacokinetic properties of this compound?

- Methodological Answer : Comparative studies using radiolabeled analogs (e.g., [³H]nicotinate) can track absorption and distribution. Monocarboxylate transporters (MCTs) mediate retinal transport, suggesting similar mechanisms for bromophenyl derivatives. Computational modeling (e.g., molecular docking) predicts binding affinity to transport proteins .

Q. What experimental approaches resolve contradictions in metabolic pathway data involving this compound?

- Methodological Answer : Pathway analysis tools like MetaboAnalyst 5.0 integrate lipidomic and metabolomic datasets to identify dominant pathways (e.g., nicotinate/nicotinamide metabolism). Isotope tracing with ¹³C-labeled compounds clarifies flux through competing pathways, while CRISPR-edited cell lines validate enzyme roles (e.g., nicotinate phosphoribosyltransferase) .

Q. What in vitro models are appropriate for evaluating receptor-mediated effects of this compound?

- Methodological Answer : GPR109A receptor binding assays using [³H]nicotinate in colonic cell lines (e.g., CCD841) assess ligand-receptor interactions. Functional readouts include GIRK channel activation and apoptosis markers (e.g., phosphatidylinositol 3-kinase subunit switching). Co-culture systems with liver organoids model hepatotoxicity .

Q. How can computational models predict off-target effects of this compound on nicotinamide metabolism?

- Methodological Answer : Machine learning models trained on side-effect databases (e.g., cirrhosis, fibrosis) identify biochemical pathway disruptions. Molecular dynamics simulations predict competitive inhibition of NAD+ biosynthesis enzymes, validated by enzymatic assays (e.g., NAD+ quantification via LC-MS) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in transport efficiency data across different biological barriers?

- Methodological Answer : Use species-specific transporter expression profiling (e.g., RNA-seq of blood-retinal barrier vs. intestinal epithelium) to contextualize MCT-mediated transport variability. Knockout animal models (e.g., MCT1⁻/⁻ mice) isolate transporter contributions .

Q. What strategies mitigate conflicting results in cytotoxicity studies of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.